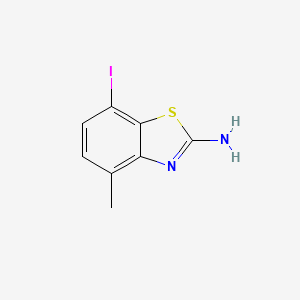

7-iodo-4-methyl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

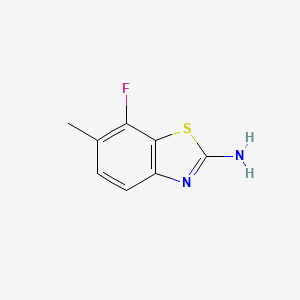

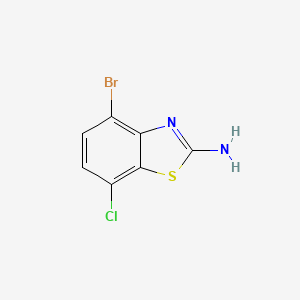

7-iodo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H5IN2S . It is a solid substance .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 7-iodo-4-methyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of 7-iodo-4-methyl-1,3-benzothiazol-2-amine can be represented by the SMILES stringNC1=NC2=C (C=CC=C2I)S1 . Chemical Reactions Analysis

Benzothiazole derivatives, including 7-iodo-4-methyl-1,3-benzothiazol-2-amine, can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The molecular weight of 7-iodo-4-methyl-1,3-benzothiazol-2-amine is 276.10 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

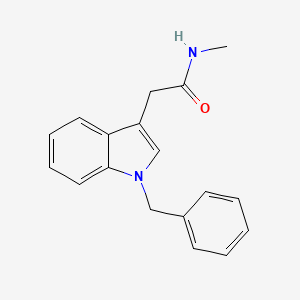

The compound can be used in the synthesis of indole derivatives . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles .

Drug Discovery

Indole derivatives, including those synthesized from “7-iodo-4-methyl-1,3-benzothiazol-2-amine”, have been found to have biologically active properties . These properties make them useful in the treatment of various disorders in the human body .

Cancer Research

Indole derivatives have shown potential in cancer research . They have been found to have cytotoxic properties, making them effective in the treatment of cancer cells .

Microbial Treatment

Indole derivatives have also been found to be effective in the treatment of microbes . This makes “7-iodo-4-methyl-1,3-benzothiazol-2-amine” potentially useful in the development of new antimicrobial drugs .

Chemical Reaction

The compound can be used in one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Heterocyclic Chemistry

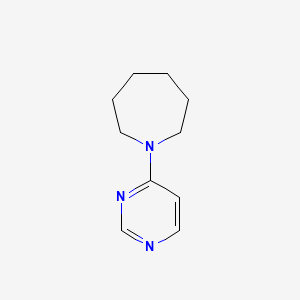

“7-iodo-4-methyl-1,3-benzothiazol-2-amine” can be used in the field of heterocyclic chemistry . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target enzymes . This interaction could potentially inhibit the enzymatic activity, thereby exerting its therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the cell wall biosynthesis ofMycobacterium tuberculosis by inhibiting the DprE1 enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Result of Action

Benzothiazole derivatives are known to exhibit anti-tubercular activity . They inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption leads to the death of the bacteria .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-iodo-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQTXXCJVMXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-4-methyl-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)